molecular formula C8H4ClF3O2 B1632087 4-Chloro-3-(trifluoromethoxy)benzaldehyde CAS No. 886499-59-8

4-Chloro-3-(trifluoromethoxy)benzaldehyde

Cat. No. B1632087
CAS RN: 886499-59-8
M. Wt: 224.56 g/mol
InChI Key: XOHOCMBXDFQWDF-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)benzaldehyde is a benzaldehyde derivative . It has a molecular weight of 224.57 and its molecular formula is C8H4ClF3O2 .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H . Unfortunately, no further details about the molecular structure were found in the search results.


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethoxy)benzaldehyde has a refractive index n20/D 1.504 (lit.) . It has a boiling point of 218 °C (lit.) and a density of 1.45 g/mL at 25 °C (lit.) . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research: Antibacterial and Antifungal Agents

4-Chloro-3-(trifluoromethoxy)benzaldehyde: has been utilized in the design and synthesis of novel chalcone derivatives with potential antibacterial and antifungal activities . These derivatives have shown promising results against pathogenic strains, offering a pathway for the development of new antimicrobial agents.

Material Science: Synthesis of Azo Dyes and Polymers

In material science, this compound serves as a precursor in the synthesis of azo dyes containing oxazolone rings, which are significant for creating polymers with specific light absorption properties .

Chemical Synthesis: Intermediate for Complex Molecules

The compound is used as an intermediate in the synthesis of complex molecules such as 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine . This showcases its role in the construction of molecules with potential therapeutic effects.

Analytical Chemistry: Fluorogenic Agent

4-Chloro-3-(trifluoromethoxy)benzaldehyde: can act as a fluorogenic agent in spectrofluorometric methods for quantifying biological specimens, aiding in the detection and measurement of specific compounds .

Life Sciences: Research on Calcium-Sensing Receptors

In life sciences, derivatives of this compound have been explored as allosteric modulators of calcium-sensing receptors, which play a crucial role in the regulation of calcium homeostasis .

Environmental Studies: Safety and Hazard Analysis

While not a direct application in environmental studies, the safety data and hazard analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde are critical for understanding its environmental impact and handling procedures during research .

Safety and Hazards

4-Chloro-3-(trifluoromethoxy)benzaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, wear protective gloves/clothing/eye protection/face protection, and wash all exposed external body areas thoroughly after handling .

Mechanism of Action

Mode of Action

, indicating that it may interact with proteins or enzymes in the body. More detailed studies are required to understand its interaction with its targets and any resulting changes.

Biochemical Pathways

It is known to be used in proteomics research , suggesting that it may be involved in protein-related pathways

Result of Action

It is known to be used in proteomics research , suggesting that it may have effects at the molecular and cellular levels

Action Environment

The compound should be used only outdoors or in a well-ventilated area . Contact with moisture should be avoided . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHOCMBXDFQWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272228
Record name 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethoxy)benzaldehyde

CAS RN

886499-59-8
Record name 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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